VPC-13566

Vue d'ensemble

Description

VPC-13566 est une petite molécule qui cible spécifiquement la poche de liaison 3 (BF3) du récepteur des androgènes. Ce composé a montré un potentiel significatif dans l’inhibition de l’activité transcriptionnelle du récepteur des androgènes et a été étudié de manière approfondie pour ses applications dans le traitement du cancer de la prostate résistant à la castration .

Applications De Recherche Scientifique

VPC-13566 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

VPC-13566 exerce ses effets en se liant à la poche BF3 du récepteur des androgènes. Cette liaison perturbe l’interaction entre le récepteur des androgènes et ses co-chaperons, comme le peptide BAG1L. En déplaçant ces co-chaperons, this compound inhibe l’activité transcriptionnelle du récepteur des androgènes, l’empêchant de se transloquer vers le noyau et d’activer les gènes cibles . Ce mécanisme est particulièrement efficace pour inhiber la croissance des cellules cancéreuses de la prostate dépendantes du récepteur des androgènes, y compris celles résistantes aux thérapies conventionnelles comme l’enzalutamide .

Analyse Biochimique

Biochemical Properties

VPC-13566 plays a significant role in biochemical reactions, particularly in the context of androgen receptor inhibition . It interacts with various enzymes, proteins, and other biomolecules, including the androgen receptor, and these interactions are crucial for its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by inhibiting the androgen receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the BF3 surface of the androgen receptor . This binding interaction leads to the inhibition of the androgen receptor, thereby affecting gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to the androgen receptor . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Méthodes De Préparation

La synthèse de VPC-13566 implique la préparation d’un échafaudage quinoléine, qui est un composant essentiel de la molécule. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau quinoléine : Ceci est réalisé par une série de réactions de cyclisation impliquant des dérivés d’aniline et des aldéhydes en conditions acides.

Fonctionnalisation du noyau quinoléine : Le noyau quinoléine est ensuite fonctionnalisé avec divers substituants pour améliorer son affinité de liaison et sa spécificité pour la poche BF3 du récepteur des androgènes.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

VPC-13566 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de N-oxyde de quinoléine.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau quinoléine, ce qui peut modifier ses propriétés de liaison.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers électrophiles et nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l’échafaudage quinoléine avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : this compound est utilisé comme une sonde chimique pour étudier les interactions entre le récepteur des androgènes et ses co-chaperons.

Médecine : this compound s’est avéré prometteur dans des études précliniques comme agent thérapeutique potentiel pour le traitement du cancer de la prostate résistant à la castration. .

Comparaison Avec Des Composés Similaires

VPC-13566 est unique par sa spécificité pour la poche BF3 du récepteur des androgènes. Les composés similaires comprennent :

Enzalutamide : Un anti-androgène non stéroïdien qui cible le site de liaison des androgènes du récepteur.

Abiraterone : Un inhibiteur de la synthèse des androgènes qui cible le cytochrome P450 17A1.

Bicalutamide : Un autre anti-androgène non stéroïdien qui entre en compétition avec les androgènes endogènes pour se lier au récepteur des androgènes.

La capacité de this compound à cibler la poche BF3 fournit un nouveau mécanisme d’action, ce qui en fait un ajout précieux à l’arsenal des inhibiteurs du récepteur des androgènes.

Propriétés

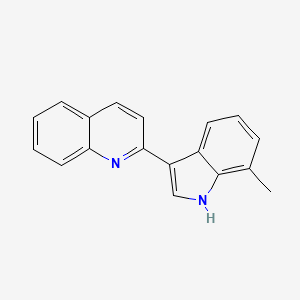

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKBNOVQNMJTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes VPC-13566 a promising compound for treating prostate cancer, particularly in the context of resistance to current therapies?

A1: this compound targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR) [, , ]. This is a novel mechanism of action compared to existing anti-androgens like enzalutamide, which primarily target the hormone binding pocket. Tumors often develop resistance to these existing therapies due to mutations in the AR hormone binding site. By targeting the BF3 pocket, this compound offers a potential solution to overcome this resistance [, ].

Q2: How does this compound exert its anti-cancer effects at the molecular level?

A2: this compound binds to the BF3 pocket of the AR, disrupting critical protein-protein interactions essential for AR activity []. Specifically, it has been shown to displace the BAG1L peptide, a co-regulator protein that normally interacts with the BF3 pocket []. This disruption ultimately inhibits AR transcriptional activity, reducing the expression of AR target genes like PSA and TMPRSS2, and thereby inhibiting the growth of prostate cancer cells [, ]. Additionally, this compound has been demonstrated to block the translocation of AR into the nucleus, further hindering its activity [].

Q3: What evidence supports the efficacy of this compound in preclinical models of prostate cancer?

A3: this compound has demonstrated significant anti-proliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines []. It effectively reduces prostate-specific antigen (PSA) levels in these cell lines and inhibits the growth of AR-dependent prostate cancer xenograft tumors in mice [, ]. These findings suggest that this compound could be a viable treatment option for patients with advanced prostate cancer, including those who have developed resistance to current therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.